molecular formula C20H19N3O2 B3886013 2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B3886013
M. Wt: 333.4 g/mol
InChI Key: UPYVSHQVIJPUAD-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine and tetrahydrofuran moieties. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or quinoline rings can be functionalized with different substituents.

    Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various halogenating agents. The reactions are usually conducted under inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction conditions but often include various substituted quinoline and pyridine derivatives

Scientific Research Applications

2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and other critical cellular processes .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(22-13-15-4-3-11-25-15)17-12-19(14-7-9-21-10-8-14)23-18-6-2-1-5-16(17)18/h1-2,5-10,12,15H,3-4,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVSHQVIJPUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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